3-ヒドロキシバルプロ酸

説明

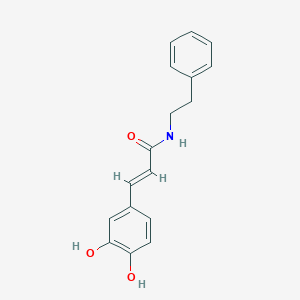

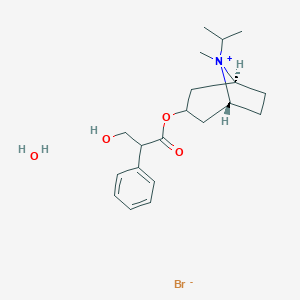

3-Hydroxyvalproic acid (3-HVPA) is a derivative of valproic acid, which is commonly used as an anticonvulsant and mood stabilizer for the treatment of epilepsy, bipolar disorder, and migraine headaches. 3-HVPA has been found to possess similar pharmacological properties to valproic acid, but with fewer side effects.

科学的研究の応用

治療薬モニタリング

3-ヒドロキシバルプロ酸は、広域スペクトル抗てんかん薬であるバルプロ酸(VPA)の主要な代謝物です . ヒト血清中のVPAとその臨床的に関連する代謝物の濃度を同時に測定するための、特異的で高感度な超高性能液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS/MS)が開発されました . この方法は、治療薬モニタリングに不可欠であり、VPAの投与量と患者の管理の臨床的に関連する改善につながる可能性があります .

生合成経路

3-ヒドロキシプロピオン酸(3-HP)は、さまざまなバルク化学物質を誘導できる経済的に重要なプラットフォーム化合物です . 石油依存の化学合成と比較して、3-HPのバイオ生産は、再生可能なバイオマスの利用により、より注目を集めています . 細菌における3-HP生産を改善するためのさまざまな戦略が提案されており、代謝ネットワークの再配線、代謝産物の毒性の軽減、細胞サイズと密度の動的制御などが含まれています .

生分解性プラスチックの生産

3-HPは、生分解性プラスチックであるポリ(3-ヒドロキシプロピオネート)(P-3HP)の生産など、幅広い既存および潜在的な用途を持つプラットフォーム化学物質です . 3-HPの微生物合成は、そのグリーンで持続可能な特性により、近年注目を集めています .

二酸化炭素の同化

3-HPは、独立栄養的な二酸化炭素(CO2)同化経路に関与しています . これは、微生物代謝工学の興味深いフロンティアである、CO2ベースの化学物質製造の可能性を示しています

将来の方向性

The production of 3-Hydroxyvalproic acid and similar compounds is of interest due to their potential as economically important platform compounds. Bioproduction of these compounds has attracted more attention due to the utilization of renewable biomass . Future research may focus on improving the production of these compounds through metabolic engineering and synthetic biology .

作用機序

Target of Action

3-Hydroxyvalproic acid, also known as 3-Hydroxy-2-propylpentanoic acid, is primarily used as an anticonvulsant to control complex partial seizures and both simple and complex absence seizures . The primary targets of this compound are the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

It is proposed that it affectsGABA levels , blocks voltage-gated sodium channels , inhibits histone deacetylases , and increases LEF1 . By increasing GABA levels, it enhances the inhibitory effects on neuronal excitability, which can help control seizures .

Biochemical Pathways

3-Hydroxyvalproic acid affects several biochemical pathways. It is thought to impact fatty acid metabolism, leading to less incorporation of fatty acid substrates in sterols and glycerolipids . This can impact membrane fluidity and result in an increased action potential threshold, potentially contributing to its antiepileptic action .

Pharmacokinetics

3-Hydroxyvalproic acid is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life is between 9–16 hours, and it is excreted in the urine .

Result of Action

The primary result of the action of 3-Hydroxyvalproic acid is the control of seizures. By increasing GABA levels and affecting other targets, it reduces neuronal excitability, which can help prevent the onset of seizures . Additionally, it has been investigated for neuroprotective, anti-manic, and anti-migraine effects .

Action Environment

The action, efficacy, and stability of 3-Hydroxyvalproic acid can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions . Furthermore, individual patient factors such as age, weight, and overall health status can also influence the drug’s action .

生化学分析

Biochemical Properties

3-Hydroxyvalproic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that it may have promising effects in regulating glucose and lipid metabolism .

Molecular Mechanism

It is a metabolite of valproic acid, which is known to affect GABA levels, block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 .

Dosage Effects in Animal Models

The effects of different dosages of 3-Hydroxyvalproic acid in animal models have not been extensively studied. Rodent models have been used to study the effects of valproic acid, the parent compound of 3-Hydroxyvalproic acid .

Metabolic Pathways

3-Hydroxyvalproic acid is involved in the metabolic pathways of valproic acid. Known pathways of valproic acid metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation), oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation), and glucuronidation .

特性

IUPAC Name |

3-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPFTSMZBSRZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974384 | |

| Record name | 3-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58888-84-9 | |

| Record name | 3-Hydroxyvalproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-valproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-VALPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW51396YVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyvalproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。